Balanced Lipophilicity and Improved Membrane Permeability
The compound exhibits a calculated LogP of 1.55980 [1], a value that falls within the optimal range for CNS drug candidates (LogP 2-4) and is generally associated with favorable ADME properties. This represents a substantial increase in lipophilicity compared to the non-methylated analog 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde (LogP = 1.53) [2], which is primarily driven by the addition of two methyl groups. Furthermore, its polar surface area (PSA) of 34.89 Ų is significantly lower than that of the non-methylated analog (PSA = 45.75 Ų), suggesting superior passive membrane permeability [3].
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | LogP = 1.55980; PSA = 34.89 Ų |
| Comparator Or Baseline | 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1001020-14-9): LogP = 1.53; PSA = 45.75 Ų |
| Quantified Difference | ΔLogP = +0.03; ΔPSA = -10.86 Ų (23.7% lower) |
| Conditions | Calculated values from ACD/Labs and ChemSrc databases |
Why This Matters
Higher LogP and lower PSA are key drivers of passive membrane permeability and oral bioavailability, making this compound a more promising starting point for the design of orally available therapeutics or agrochemicals.
- [1] Molbase. 1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde. View Source
- [2] Chemsrc. 1001020-14-9_CAS号:1001020-14-9_CAS No.:1001020-14-9. 2018. View Source
- [3] Chemsrc. 1082065-80-2_CAS号:1082065-80-2_CAS No.:1082065-80-2. 2018. View Source
